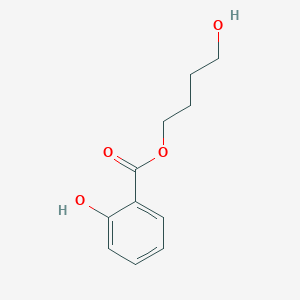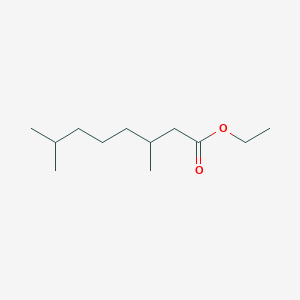
Ethyl 3,7-dimethyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,7-dimethyloctanoate is an organic compound with the chemical formula C12H24O2. It is an ester derived from 3,7-dimethyloctanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3,7-dimethyloctanoate typically involves the esterification of 3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
3,7-dimethyloctanoic acid+ethanolH2SO4ethyl 3,7-dimethyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,7-dimethyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3,7-dimethyloctanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3,7-dimethyloctanoic acid and ethanol.
Reduction: 3,7-dimethyloctanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl 3,7-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a neurotrophic agent.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism by which ethyl 3,7-dimethyloctanoate exerts its effects is primarily through its interactions with biological molecules. As an ester, it can be hydrolyzed by esterases to release 3,7-dimethyloctanoic acid and ethanol. The released acid can then interact with various molecular targets and pathways, potentially influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl 3,7-dimethyloctanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a fruity odor but different carbon chain length.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching contribute to its unique odor profile and reactivity compared to simpler esters.
Propiedades
Número CAS |
5944-27-4 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
ethyl 3,7-dimethyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h10-11H,5-9H2,1-4H3 |
Clave InChI |
DGKFRSSCFLRUOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
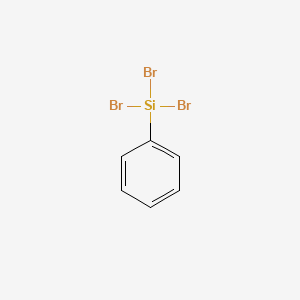
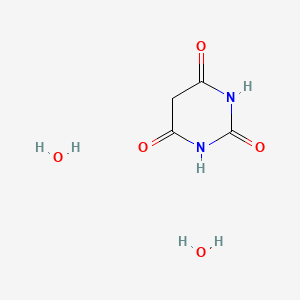
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
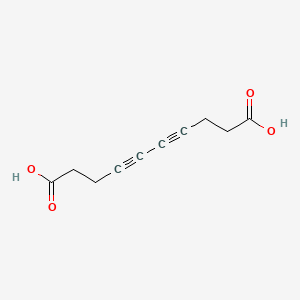
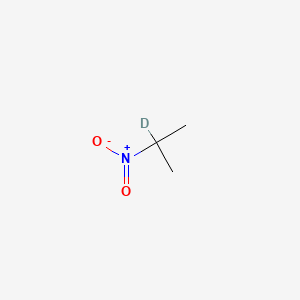
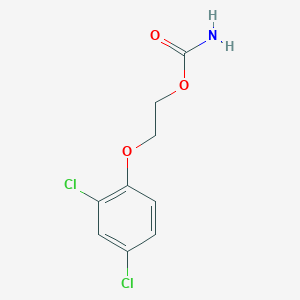
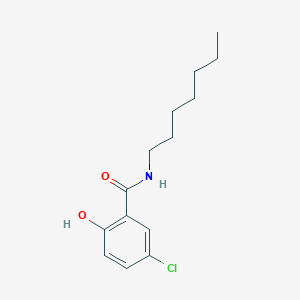

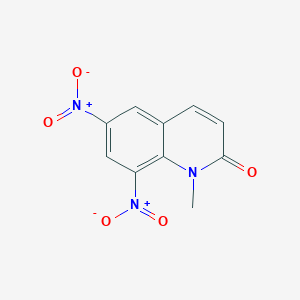
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
